molecular formula C14H10O4 B8801937 Bis(propargyl)terephthalate CAS No. 4631-69-0

Bis(propargyl)terephthalate

Cat. No.: B8801937
CAS No.: 4631-69-0
M. Wt: 242.23 g/mol
InChI Key: HZTNYDWTDTYXQC-UHFFFAOYSA-N
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Description

Bis(propargyl)terephthalate is an organic compound derived from terephthalic acid, where two propargyl (HC≡C-CH₂-) groups are esterified at the para positions of the benzene ring. Its molecular structure combines the rigidity of the aromatic terephthalate core with the reactivity of terminal alkyne groups. This compound has garnered attention in supramolecular chemistry due to its ability to form hierarchical assemblies, such as ring-in-ring pseudo[3]rotaxanes, when incorporated into host-guest systems . Its alkynyl termini enable further functionalization via click chemistry or coordination with metal ions, making it a versatile building block for advanced materials .

Properties

CAS No.

4631-69-0

Molecular Formula

C14H10O4

Molecular Weight

242.23 g/mol

IUPAC Name

bis(prop-2-ynyl) benzene-1,4-dicarboxylate

InChI

InChI=1S/C14H10O4/c1-3-9-17-13(15)11-5-7-12(8-6-11)14(16)18-10-4-2/h1-2,5-8H,9-10H2

InChI Key

HZTNYDWTDTYXQC-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC=C(C=C1)C(=O)OCC#C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and applications among bis(propargyl)terephthalate and analogous compounds:

Compound Name Substituent Groups Molecular Weight (g/mol) Key Applications/Properties
This compound Propargyl (-CH₂-C≡CH) ~274.3* Supramolecular assemblies, precursors for mechanically interlocked molecules .
Bis(2-hydroxyethyl) terephthalate (BHET) 2-hydroxyethyl (-CH₂CH₂OH) 254.24 PET recycling monomer, purified via recrystallization; used in polyester synthesis .
Bis(2-ethylhexyl) terephthalate 2-ethylhexyl (-CH₂CH(C₂H₅)(CH₂)₃CH₃) ~390.5* Plasticizer for polymers, industrial applications .
Bis(2-fluoro-4-nitrophenyl) terephthalate 2-fluoro-4-nitrophenyl ~446.3* Intermediate for polyimide synthesis, high thermal/chemical resistance .
Dimethyl terephthalate Methyl (-CH₃) 194.18 Precursor for PET production, esterification reactions .

*Calculated based on substituent molecular weights.

Reactivity and Stability

  • This compound : Propargyl esters exhibit high reactivity in cycloaddition and polymerization reactions . However, they are prone to hydrolysis under basic or aqueous conditions, as observed in deuterium labeling experiments where dipropargyl terephthalate yielded mixtures due to partial hydrolysis .
  • BHET : Hydroxyl groups enable polycondensation into PET but require careful purification to avoid oligomer contamination .
  • Bis(2-ethylhexyl) terephthalate : Long alkyl chains enhance plasticizing efficiency but reduce biodegradability .

Supramolecular and Crystallographic Behavior

In host-guest complexes with cyclobis(paraquat-p-phenylene) (CBPQT), this compound exhibits a torsion angle of 70° between the terephthalate core and propargyl substituents. This contrasts with:

  • 74° for 1,4-bis(allyloxy)benzene (allyl substituents).
  • 66° for dimethyl terephthalate (smaller methyl groups).
    The steric bulk of propargyl groups reduces torsional flexibility, influencing packing efficiency in crystalline assemblies .

Industrial and Environmental Relevance

  • BHET dominates PET recycling workflows due to its role in glycolysis, with companies like Carbios and Ioniqa Technologies optimizing its production .
  • This compound remains niche, primarily explored in academic settings for molecular machines or functional materials .
  • Bis(2-ethylhexyl) terephthalate faces regulatory scrutiny as a plasticizer, with alternatives sought for reduced environmental persistence .

Research Findings and Data Highlights

Hydrolysis Sensitivity

Comparative studies reveal that propargyl esters hydrolyze more readily than BHET or methyl esters under basic conditions, limiting their utility in aqueous environments .

Luminescence and Coordination Chemistry

Thermal Properties

  • BHET : Melting point ~109°C; viscosity ≈ 4.5 mPa·s at 150°C .
  • This compound: No direct thermal data available, but propargyl alcohol (precursor) has a boiling point of 114°C .

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